

Commercial Availability and Technical Guide to Tricine-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for **Tricine-d8**. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this deuterated compound in their experimental workflows.

Commercial Sourcing and Availability

Tricine-d8 is a specialized, deuterated analog of Tricine, a zwitterionic amino acid commonly used as a buffer in biochemistry and molecular biology. The deuterium labeling makes it a valuable tool, primarily as an internal standard in quantitative mass spectrometry-based applications such as proteomics and pharmacokinetic studies.

Our research has identified two primary commercial suppliers of **Tricine-d8**. The following table summarizes the available quantitative data for their products to facilitate a direct comparison.



Supplier	Product Name	Catalog Number	Chemical Purity	Isotopic Enrichment
Cambridge Isotope Laboratories, Inc.	Tricine (D ₈ , 98%)	DLM-1842-0.1	98%	98%[1]
MedchemExpres s	Tricine-d8	HY-D0860S	>98.0% (by NMR for unlabeled analog)[2]	Not explicitly stated; typically >98% for deuterated standards. Please refer to the batch- specific Certificate of Analysis for precise data.[1] [3]

Physicochemical Properties

Property	Value		
Molecular Formula	C ₆ H ₅ D ₈ NO ₅		
Molecular Weight	187.22 g/mol [3]		
Appearance	White to off-white solid[2]		
Storage	Store at room temperature, protected from light and moisture.[1]		

Experimental Protocols: Use of Tricine-d8 as an Internal Standard in LC-MS/MS

The primary application of **Tricine-d8** is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure accurate quantification of the unlabeled Tricine or structurally similar analytes. The deuterated standard co-elutes with the

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analyte of interest and exhibits similar ionization efficiency, allowing for correction of variations in sample preparation, injection volume, and matrix effects.

Below is a generalized, detailed methodology for the use of **Tricine-d8** as an internal standard.

- 1. Preparation of Stock Solutions:
- Analyte (Tricine) Stock Solution (1 mg/mL): Accurately weigh 1 mg of unlabeled Tricine and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade water or methanol).
- Internal Standard (Tricine-d8) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tricine-d8 and dissolve it in 1 mL of the same solvent used for the analyte.
- 2. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, cell lysate).
- Add a fixed concentration of the Tricine-d8 internal standard stock solution to each
 calibration standard and quality control (QC) sample. The final concentration of the IS should
 be consistent across all samples.
- 3. Sample Preparation:
- Thaw biological samples (e.g., plasma, tissue homogenates) on ice.
- To a specific volume of the sample, add the same fixed amount of **Tricine-d8** internal standard solution as used in the calibration curve.
- Perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile or methanol).
- Vortex the samples vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant and transfer it to a new tube.



- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Use a suitable C18 or other appropriate reverse-phase column.
 - Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B). The gradient should be optimized to achieve good chromatographic separation of Tricine from other matrix components.
- Tandem Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode,
 depending on which provides a better signal for Tricine.
 - Perform Multiple Reaction Monitoring (MRM) to detect and quantify Tricine and Tricined8.
 - Optimize the precursor and product ion transitions for both the analyte and the internal standard.
 - Tricine (Analyte): Determine the optimal precursor ion [M+H]⁺ or [M-H]⁻ and the most abundant, stable product ions.
 - **Tricine-d8** (Internal Standard): The precursor ion will be shifted by +8 Da compared to unlabeled Tricine. The product ions may also show a corresponding mass shift.

5. Data Analysis:

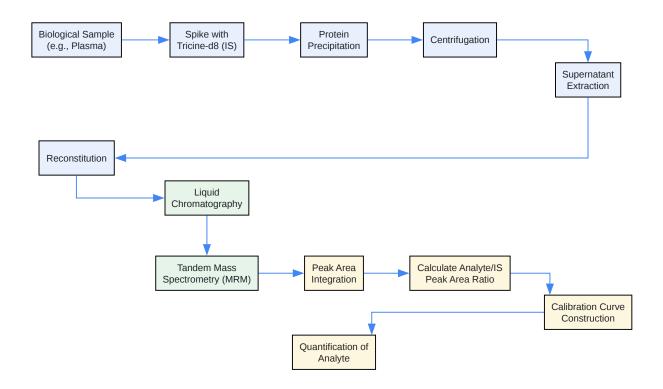
- Integrate the peak areas for both the analyte (Tricine) and the internal standard (**Tricine-d8**) in each sample.
- Calculate the peak area ratio of the analyte to the internal standard.



- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative LC-MS/MS workflow utilizing **Tricine-d8** as an internal standard.



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Caption: Workflow for quantitative analysis using **Tricine-d8** as an internal standard.



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